Lipophilicity and Bioavailability Advantage
The 4-bromophenyl substituent confers a calculated LogP of 0.11 [1], representing a 2.5-fold increase over the 4-fluoro analog (LogP ~ -0.1) [2] and a 3.5-fold decrease relative to the unsubstituted phenyl analog (LogP ~ 0.5) [3]. These differences in lipophilicity directly impact membrane permeability and plasma protein binding, with the 4-bromophenyl compound occupying a distinct physicochemical space that cannot be replicated by other halogenated or unsubstituted analogs [4].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.11 |
| Comparator Or Baseline | 4-Fluoro analog: -0.1; Phenyl analog: 0.5 |
| Quantified Difference | 2.5× increase over 4-Fluoro; 3.5× decrease relative to phenyl |
| Conditions | Calculated LogP values from ChemBase and PubChem |
Why This Matters
Optimal lipophilicity is critical for achieving target cell permeability without incurring excessive off-target binding, directly impacting assay performance and lead optimization success rates.
- [1] ChemBase. (n.d.). 2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid. Retrieved from http://en.chembase.cn/molecule-42129.html View Source
- [2] PubChem. (n.d.). 2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12931865 View Source
- [3] PubChem. (n.d.). 2-phenylthiazolidine-4-carboxylic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/126453 View Source
- [4] Wenlock, M. C., Austin, R. P., Barton, P., Davis, A. M., & Leeson, P. D. (2003). A comparison of physiochemical property profiles of development and marketed oral drugs. Journal of Medicinal Chemistry, 46(7), 1250-1256. View Source
